3-(2-Bromoethoxy)-1-(trifluoromethyl)pyrrolidine
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Overview
Description
3-(2-Bromoethoxy)-1-(trifluoromethyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a bromoethoxy group and a trifluoromethyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethoxy)-1-(trifluoromethyl)pyrrolidine typically involves the reaction of 1-(trifluoromethyl)pyrrolidine with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethoxy)-1-(trifluoromethyl)pyrrolidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of dehalogenated or reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate produces the corresponding oxide.
Scientific Research Applications
3-(2-Bromoethoxy)-1-(trifluoromethyl)pyrrolidine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethoxy)-1-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets. The bromoethoxy group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromoethoxy)-2-(trifluoromethyl)pyridine
- 3-(2-Bromoethoxy)-5-chloropyridine
- 3-Bromo-5-(2-bromoethoxy)pyridine
Uniqueness
3-(2-Bromoethoxy)-1-(trifluoromethyl)pyrrolidine is unique due to the presence of both a bromoethoxy group and a trifluoromethyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H11BrF3NO |
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Molecular Weight |
262.07 g/mol |
IUPAC Name |
3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C7H11BrF3NO/c8-2-4-13-6-1-3-12(5-6)7(9,10)11/h6H,1-5H2 |
InChI Key |
MBLDSOWSTMASMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1OCCBr)C(F)(F)F |
Origin of Product |
United States |
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